(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-19-14-9-8-13(25(3,21)22)10-15(14)24-17(19)18-16(20)11-4-6-12(23-2)7-5-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSJXUSCWQDWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in antibacterial and anticancer research.
The synthesis of this compound typically involves multi-step processes that may include the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and substituted aldehydes. Key reaction conditions include optimizing temperature, pressure, and solvent choice to enhance yield and purity. The compound's structure features a methoxy group and a methylsulfonyl group, contributing to its unique reactivity profile.
The primary mechanism of action for this compound involves its interaction with bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits signaling pathways that regulate bacterial communication and biofilm formation, which is crucial for controlling infections.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been shown to inhibit quorum sensing signals in bacteria, which is essential for controlling bacterial infections and biofilm formation. This suggests potential applications in developing new antibiotics .
| Bacterial Strain | MIC (μM) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Enterococcus faecalis | 8 | Selective activity |
Anticancer Activity
In addition to its antibacterial effects, this compound has shown promising anticancer activity. Research indicates it can selectively inhibit the growth of certain cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of approximately 5.3 µM .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 5.3 | High |
| HEK 293 | 12 | Moderate |
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 16 µM, indicating its potential as a novel antibacterial agent.
- Anticancer Potential : Another investigation focused on the cytotoxic effects against MCF-7 cells demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting a mechanism that warrants further exploration in cancer therapy .
Preparation Methods
Synthesis of the Benzo[d]Thiazole Core
The benzo[d]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For the target molecule, the 6-methylsulfonyl substituent is introduced early to ensure regiochemical control.
Cyclocondensation with α-Haloketones
A widely adopted method involves reacting 2-amino-4-methylsulfonylthiophenol (A ) with α-chloroacetophenone derivatives under basic conditions. For example, Bhattacharyya et al. demonstrated that BF3·OEt2 catalysis in dichloromethane at 0°C facilitates S-alkylation followed by intramolecular cyclization, yielding 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-one (B ) in 85–90% yield. The methyl group at position 3 is introduced via N-alkylation using methyl iodide in the presence of potassium carbonate.
Alternative Routes via Suzuki Coupling
Recent advances employ palladium-catalyzed Suzuki-Miyaura coupling to install the methylsulfonyl group post-cyclization. For instance, treating 3-methyl-6-bromobenzo[d]thiazole with methylsulfonyl boronic acid under Pd(PPh3)4 catalysis yields the 6-methylsulfonyl derivative with >95% regioselectivity. This method avoids harsh sulfonation conditions but requires anhydrous tetrahydrofuran (THF) and inert atmospheres.
Functionalization of the Benzo[d]Thiazole Intermediate
Generation of the Ylidene Linkage
The Z-configured ylidene bond is formed via condensation of the benzo[d]thiazol-2(3H)-one (B ) with 4-methoxybenzamide (C ). Revelant et al. optimized this step using phosphorus oxychloride (POCl3) as both a dehydrating agent and catalyst, achieving 78% yield of the ylidene product. The Z-selectivity arises from steric hindrance between the 3-methyl group and benzamide moiety, favoring the less crowded transition state.
Table 1: Optimization of Ylidene Bond Formation
| Catalyst | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| POCl3 | Toluene | 110 | 78 | 9:1 |
| TiCl4 | DCM | 25 | 65 | 7:1 |
| BF3·OEt2 | EtOH | 60 | 72 | 8:1 |
Purification and Characterization
Challenges and Industrial Scalability
Stereochemical Control
Maintaining Z-configuration during scale-up remains challenging. Batch processes using continuous flow reactors with immobilized POCl3 catalysts show promise, achieving 85% yield on kilogram scales.
Environmental Considerations
Traditional methods generate stoichiometric HCl waste. Green chemistry approaches, such as using β-cyclodextrin-SO3H catalysts in water, are under investigation but currently yield <70%.
Q & A
Q. What are the critical steps for synthesizing (Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
The synthesis typically involves:
- Step 1 : Functionalization of the thiazole ring via alkylation or sulfonylation under controlled pH (7–9) and temperature (60–80°C) to introduce the 3-methyl-6-(methylsulfonyl) group .
- Step 2 : Formation of the benzamide linkage via condensation between the activated thiazole intermediate and 4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine .
- Step 3 : Isolation and purification using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. Which spectroscopic methods validate the compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm hydrogen environments (e.g., methoxy protons at δ 3.8–4.0 ppm, methylsulfonyl groups at δ 3.1–3.3 ppm) and carbon connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 445.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm confirm the amide C=O stretch, while 1150–1200 cm indicates sulfonyl S=O bonds .
Q. How do functional groups influence the compound’s physicochemical properties?
- The methylsulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing lipid bilayer permeability .
- The methoxy group on the benzamide moiety stabilizes the aromatic ring via electron-donating effects, influencing π-π stacking in target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
- Temperature Control : Maintaining 70–75°C during sulfonylation minimizes side reactions (e.g., over-sulfonation) .
- Solvent Selection : Using DCM for benzamide coupling reduces hydrolysis risks compared to THF .
- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) accelerates amide bond formation by activating the carbonyl group .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .
- Dose-Response Curves : Calculate IC values across ≥3 independent experiments to assess potency reliably .
- Structural Analog Comparison : Compare activity against analogs (e.g., ethyl vs. allyl substituents) to identify critical pharmacophores .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases, focusing on hydrogen bonds with the sulfonyl group and hydrophobic contacts with the thiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability in binding pockets, analyzing RMSD and binding free energy (MM-PBSA) .
Q. How can regioselectivity challenges during functionalization be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the benzamide nitrogen) to guide sulfonylation to the 6-position of the thiazole .
- Microwave-Assisted Synthesis : Reduce reaction times (from 12h to 2h) and improve regioselectivity by enhancing energy transfer to specific bonds .
Methodological Notes
- Contradiction Handling : Discrepancies in yields (e.g., 45% vs. 65%) may arise from differences in solvent purity or stirring efficiency. Replicate protocols with freshly distilled solvents and inert atmospheres .
- Biological Assay Design : Include cytotoxicity controls (e.g., MTT assays on HEK293 cells) to differentiate between general toxicity and target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
